7-Amino-2-methylindazole
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Overview
Description
7-Amino-2-methylindazole is a nitrogen-containing heterocyclic compound characterized by a core indazole structure substituted with an amino group at the 7th position and a methyl group at the 2nd position. Indazoles are significant in medicinal chemistry due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-2-methylindazole and its derivatives has been explored through various synthetic routes. One efficient method involves the cyclization of 2-fluoroaryl carboxylic acids to form 3-aminoindazoles, which can potentially be adapted to synthesize this compound by adjusting the substitution pattern on the starting materials. Another method includes the transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ metal-catalyzed reactions due to their efficiency and minimal formation of byproducts .
Chemical Reactions Analysis
Types of Reactions: 7-Amino-2-methylindazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amino compounds.
Substitution: It can undergo substitution reactions, particularly at the amino group, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include nitric acid and other oxidizing agents.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst are often used.
Substitution: Various electrophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed: The major products formed from these reactions include nitro derivatives, reduced amino compounds, and substituted indazole derivatives.
Scientific Research Applications
7-Amino-2-methylindazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Derivatives of this compound have shown neuroprotective potential, particularly in the context of Parkinson’s disease.
Medicine: It has been explored for its anticonvulsant effects and potential use in migraine treatment as a CGRP receptor antagonist.
Industry: It is used in the development of various pharmaceuticals and agrochemicals.
Mechanism of Action
At the molecular level, 7-Amino-2-methylindazole exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the context. For instance, derivatives like 7-Nitroindazole inhibit neuronal nitric oxide synthase, which plays a role in neuroprotection.
Comparison with Similar Compounds
7-Nitroindazole: Known for its neuroprotective properties and inhibition of neuronal nitric oxide synthase.
2-Methylindazole: Lacks the amino group at the 7th position, resulting in different chemical properties and biological activities.
1-Methylindazole: Substitution at the 1st position instead of the 2nd position, leading to variations in reactivity and applications.
Uniqueness: 7-Amino-2-methylindazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
2-methylindazol-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-11-5-6-3-2-4-7(9)8(6)10-11/h2-5H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZJAZZOKTUEHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=CC=C(C2=N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363205 |
Source
|
Record name | 7-Amino-2-methylindazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90223-02-2 |
Source
|
Record name | 7-Amino-2-methylindazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Amino-2-methyl-2H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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